molecular formula C9H12OS B13075302 2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one

Cat. No.: B13075302
M. Wt: 168.26 g/mol
InChI Key: NKOOVDZGSDBPMT-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one is an organic compound with the molecular formula C₁₀H₁₂OS It is a ketone derivative of thiophene, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation of 4-methylthiophene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
  • 1-(4-methylthiophen-2-yl)propan-2-one
  • 1- [6-Methyl-2-(phenylamino)-4-pyrimidinyl]-2-propanone

Uniqueness

2-Methyl-1-(4-methylthiophen-2-yl)propan-1-one is unique due to its specific structural features, including the presence of both a ketone and a thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-methyl-1-(4-methylthiophen-2-yl)propan-1-one

InChI

InChI=1S/C9H12OS/c1-6(2)9(10)8-4-7(3)5-11-8/h4-6H,1-3H3

InChI Key

NKOOVDZGSDBPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)C(C)C

Origin of Product

United States

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